LY 215890

描述

属性

CAS 编号 |

153502-35-3 |

|---|---|

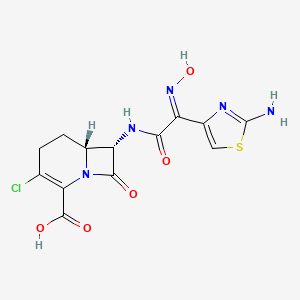

分子式 |

C13H12ClN5O5S |

分子量 |

385.78 g/mol |

IUPAC 名称 |

(6R,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C13H12ClN5O5S/c14-4-1-2-6-8(11(21)19(6)9(4)12(22)23)17-10(20)7(18-24)5-3-25-13(15)16-5/h3,6,8,24H,1-2H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t6-,8+/m1/s1 |

InChI 键 |

FIWZSPHSVMRFPH-NPBNKCFNSA-N |

手性 SMILES |

C1CC(=C(N2[C@H]1[C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)C(=O)O)Cl |

规范 SMILES |

C1CC(=C(N2C1C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

7-(((2-amino-4-thiazolyl)hydroximinoacetyl)amino)-3-chloro-1-carba-1-dethia-3-cephem-4-carboxylic acid LY 215890 LY-215890 LY215890 |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Synthesis of Galunisertib (LY2157299), a TGF-β Receptor I Kinase Inhibitor

A Note on Nomenclature: Initial searches for "LY215890" revealed conflicting information, with sources identifying it as both an antibacterial agent and a Transforming Growth Factor-beta (TGF-β) inhibitor. Further investigation clarified that LY215890 is a cephem antibiotic, while the TGF-β inhibitor developed by Eli Lilly is designated as LY2157299, with the non-proprietary name Galunisertib (B1674415). Given the user's request for information on signaling pathways, a topic highly relevant to cancer therapeutics, this guide will focus on Galunisertib (LY2157299), assuming it to be the compound of interest.

Executive Summary

Galunisertib (LY2157299) is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β receptor I (TGF-βRI) kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). Developed by Eli Lilly and Company, Galunisertib has been investigated in numerous preclinical and clinical studies for its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to Galunisertib. It is intended for researchers, scientists, and drug development professionals working in the fields of oncology and medicinal chemistry.

Discovery and Lead Optimization

The discovery of Galunisertib stemmed from a focused effort to develop small molecule inhibitors of the TGF-β signaling pathway, which is known to play a crucial role in tumor progression, metastasis, and immune evasion.[1][2] The development program at Eli Lilly screened a large library of small molecule inhibitors using a TGF-β-dependent cell-based assay.[3]

Promising compounds were further evaluated for their ability to inhibit the autophosphorylation of the isolated human TGF-βRI kinase domain.[3] This screening cascade led to the identification of a diheteroaryl-substituted pyrazole, LY364947, as a potent inhibitor with an IC50 of 51 nM.[3] Subsequent structure-activity relationship (SAR) studies and optimization of the dihydropyrrolopyrazole series led to the discovery of Galunisertib (LY2157299), an orally bioavailable inhibitor with an improved kinase selectivity profile.[3][4]

Chemical Synthesis

Galunisertib, with the chemical formula C22H19N5O, is synthesized via a four-step convergent approach.[4][5] The IUPAC name for Galunisertib is 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carboxamide.[4]

While a detailed, step-by-step protocol with specific reagents and conditions is proprietary, the general synthetic strategy involves the coupling of key heterocyclic intermediates. The synthesis culminates in the formation of the dihydropyrrolopyrazole core linked to the quinoline-6-carboxamide (B1312354) moiety.

Mechanism of Action and Signaling Pathway

Galunisertib exerts its therapeutic effect by selectively inhibiting the serine/threonine kinase activity of TGF-βRI (ALK5).[1][6] This inhibition is competitive with ATP, as Galunisertib binds to the ATP-binding site of the TGF-βRI kinase domain.[4]

The TGF-β signaling pathway is initiated by the binding of TGF-β ligands (TGF-β1, -β2, and -β3) to the TGF-β receptor II (TGF-βRII).[7] This binding recruits and phosphorylates TGF-βRI, leading to the activation of its kinase domain. Activated TGF-βRI then phosphorylates the downstream signaling molecules, SMAD2 and SMAD3.[2][8] Phosphorylated SMAD2 and SMAD3 form a complex with SMAD4, which then translocates to the nucleus and regulates the transcription of target genes involved in cell proliferation, differentiation, apoptosis, and invasion.[9]

By inhibiting the kinase activity of TGF-βRI, Galunisertib prevents the phosphorylation of SMAD2 and SMAD3, thereby blocking the canonical TGF-β signaling pathway.[1][2][8]

Quantitative Data

Table 1: In Vitro Enzymatic and Cell-Based Activity of Galunisertib

| Target/Assay | Result Type | Value | Reference |

| TGF-βRI (ALK5) | IC50 | 56 nM | [10][11] |

| TGF-βRI (ALK5) | IC50 | 172 nM | [12] |

| TGF-βRI (ALK5) (autophosphorylation) | IC50 | 51 nM | [4] |

| TGF-βRI | Ki | 86 nM | [4] |

| ALK4/ACVR1B | IC50 | 77.7 nM | [12] |

| TGF-βRII (binding) | IC50 | 430 nM | [4] |

| TGF-β ligand (SMAD2/3 reporter) | IC50 | 221 nM | [4] |

| BMP ligand (SMAD1/5/8 reporter) | IC50 | >10,000 nM | [4] |

| 4T1-LP pSMAD activity | IC50 | 1.77 µM | [4] |

| EMT6-LM2 pSMAD activity | IC50 | 0.89 µM | [4] |

| Mv1Lu p3TP-Lux reporter | IC50 | 0.25 µM | [4] |

| NIH3T3 proliferation (TGF-β stimulated) | IC50 | 0.396 µM | [4] |

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Galunisertib

| Parameter | Species/Model | Value | Reference |

| Dosing Regimen (clinical) | Human | 150 mg BID, 14 days on/14 days off | [3] |

| Dosing (preclinical) | Mouse (4T1 xenograft) | 75 mg/kg BID, oral | [4][13] |

| Therapeutic Window (predicted) | Human | Up to 300 mg/day | [14] |

Experimental Protocols

TGF-βRI Kinase Inhibition Assay (Autophosphorylation)

This assay measures the ability of a compound to inhibit the autophosphorylation of the TGF-βRI kinase domain.

Detailed Methodology:

-

A constitutively active mutant of the TGF-βRI kinase domain (T204D) is used to enhance the sensitivity of the assay.[4]

-

The kinase is incubated with varying concentrations of Galunisertib.

-

The kinase reaction is initiated by the addition of a substrate (e.g., casein) and [γ-33P]ATP.[10]

-

After incubation, the reaction is stopped, and the amount of radiolabeled phosphate (B84403) incorporated into the substrate is measured, typically using a filter binding assay and scintillation counting.

-

The concentration of Galunisertib that inhibits 50% of the kinase activity (IC50) is determined.

pSMAD2 ELISA

This enzyme-linked immunosorbent assay (ELISA) quantifies the levels of phosphorylated SMAD2 in cell lysates or peripheral blood mononuclear cells (PBMCs) as a pharmacodynamic marker of TGF-βRI inhibition.[6][8]

Detailed Methodology:

-

Cells are treated with TGF-β1 in the presence or absence of Galunisertib.

-

Cell lysates are prepared using a suitable lysis buffer. For in vivo studies, PBMCs are isolated from blood samples.[6]

-

An ELISA plate is coated with a capture antibody that binds to total SMAD2/3.

-

Cell lysates or PBMC extracts are added to the wells.

-

A detection antibody specific for the phosphorylated form of SMAD2 is added.

-

An enzyme-conjugated secondary antibody that binds to the detection antibody is then added.

-

A colorimetric substrate is added, and the absorbance is measured using a plate reader.

-

The levels of pSMAD2 are normalized to the levels of total SMAD2, which is measured in a parallel ELISA using a detection antibody for total SMAD2.[6]

In Vivo Tumor Xenograft Model (4T1)

This model is used to evaluate the anti-tumor efficacy of Galunisertib in an immunocompetent mouse model of breast cancer.

Detailed Methodology:

-

4T1 murine breast cancer cells are injected into the mammary fat pad of female Balb/c mice.[1][15]

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

Galunisertib is administered orally, typically twice daily (BID), at a specified dose (e.g., 75 mg/kg).[1][13] The control group receives the vehicle.

-

Tumor volume and mouse body weight are measured regularly.

-

At the end of the study, tumors and lungs are harvested to assess primary tumor growth and metastasis.

Cell Migration Assay (U87MG)

This assay assesses the effect of Galunisertib on the migration of U87MG human glioblastoma cells, a process often promoted by TGF-β.[4][13]

Detailed Methodology:

-

U87MG cells are seeded in the upper chamber of a transwell insert.

-

The lower chamber contains media with or without TGF-β1 as a chemoattractant.

-

Galunisertib is added to the upper chamber at various concentrations.

-

After incubation, non-migrated cells on the upper surface of the insert are removed.

-

Cells that have migrated to the lower surface are fixed, stained, and counted.

-

The inhibition of migration is calculated relative to the TGF-β1-stimulated control.

Conclusion

Galunisertib (LY2157299) is a well-characterized, potent, and selective inhibitor of the TGF-βRI kinase. Its discovery and development have provided a valuable tool for investigating the role of TGF-β signaling in cancer and have shown promise as a potential therapeutic agent. The data and protocols summarized in this guide offer a comprehensive resource for researchers in the field of oncology drug discovery and development.

References

- 1. Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. oncotarget.com [oncotarget.com]

- 5. Anti-tumor activity of the TGF-β receptor kinase inhibitor galunisertib (LY2157299 monohydrate) in patient-derived tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic, pharmacodynamic and biomarker evaluation of transforming growth factor-β receptor I kinase inhibitor, galunisertib, in phase 1 study in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 924898-09-9|4-(2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carboxamide hydrate|BLD Pharm [bldpharm.com]

- 12. researchgate.net [researchgate.net]

- 13. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Combination Therapy of TGF-β Blockade and Commensal-derived Probiotics Provides Enhanced Antitumor Immune Response and Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oncotarget.com [oncotarget.com]

In-Depth Technical Guide: Discovery and Synthesis of Galunisertib (LY2157299), a TGF-β Receptor I Kinase Inhibitor

A Note on Nomenclature: Initial searches for "LY215890" revealed conflicting information, with sources identifying it as both an antibacterial agent and a Transforming Growth Factor-beta (TGF-β) inhibitor. Further investigation clarified that LY215890 is a cephem antibiotic, while the TGF-β inhibitor developed by Eli Lilly is designated as LY2157299, with the non-proprietary name Galunisertib. Given the user's request for information on signaling pathways, a topic highly relevant to cancer therapeutics, this guide will focus on Galunisertib (LY2157299), assuming it to be the compound of interest.

Executive Summary

Galunisertib (LY2157299) is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β receptor I (TGF-βRI) kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). Developed by Eli Lilly and Company, Galunisertib has been investigated in numerous preclinical and clinical studies for its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to Galunisertib. It is intended for researchers, scientists, and drug development professionals working in the fields of oncology and medicinal chemistry.

Discovery and Lead Optimization

The discovery of Galunisertib stemmed from a focused effort to develop small molecule inhibitors of the TGF-β signaling pathway, which is known to play a crucial role in tumor progression, metastasis, and immune evasion.[1][2] The development program at Eli Lilly screened a large library of small molecule inhibitors using a TGF-β-dependent cell-based assay.[3]

Promising compounds were further evaluated for their ability to inhibit the autophosphorylation of the isolated human TGF-βRI kinase domain.[3] This screening cascade led to the identification of a diheteroaryl-substituted pyrazole, LY364947, as a potent inhibitor with an IC50 of 51 nM.[3] Subsequent structure-activity relationship (SAR) studies and optimization of the dihydropyrrolopyrazole series led to the discovery of Galunisertib (LY2157299), an orally bioavailable inhibitor with an improved kinase selectivity profile.[3][4]

Chemical Synthesis

Galunisertib, with the chemical formula C22H19N5O, is synthesized via a four-step convergent approach.[4][5] The IUPAC name for Galunisertib is 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carboxamide.[4]

While a detailed, step-by-step protocol with specific reagents and conditions is proprietary, the general synthetic strategy involves the coupling of key heterocyclic intermediates. The synthesis culminates in the formation of the dihydropyrrolopyrazole core linked to the quinoline-6-carboxamide moiety.

Mechanism of Action and Signaling Pathway

Galunisertib exerts its therapeutic effect by selectively inhibiting the serine/threonine kinase activity of TGF-βRI (ALK5).[1][6] This inhibition is competitive with ATP, as Galunisertib binds to the ATP-binding site of the TGF-βRI kinase domain.[4]

The TGF-β signaling pathway is initiated by the binding of TGF-β ligands (TGF-β1, -β2, and -β3) to the TGF-β receptor II (TGF-βRII).[7] This binding recruits and phosphorylates TGF-βRI, leading to the activation of its kinase domain. Activated TGF-βRI then phosphorylates the downstream signaling molecules, SMAD2 and SMAD3.[2][8] Phosphorylated SMAD2 and SMAD3 form a complex with SMAD4, which then translocates to the nucleus and regulates the transcription of target genes involved in cell proliferation, differentiation, apoptosis, and invasion.[9]

By inhibiting the kinase activity of TGF-βRI, Galunisertib prevents the phosphorylation of SMAD2 and SMAD3, thereby blocking the canonical TGF-β signaling pathway.[1][2][8]

Quantitative Data

Table 1: In Vitro Enzymatic and Cell-Based Activity of Galunisertib

| Target/Assay | Result Type | Value | Reference |

| TGF-βRI (ALK5) | IC50 | 56 nM | [10][11] |

| TGF-βRI (ALK5) | IC50 | 172 nM | [12] |

| TGF-βRI (ALK5) (autophosphorylation) | IC50 | 51 nM | [4] |

| TGF-βRI | Ki | 86 nM | [4] |

| ALK4/ACVR1B | IC50 | 77.7 nM | [12] |

| TGF-βRII (binding) | IC50 | 430 nM | [4] |

| TGF-β ligand (SMAD2/3 reporter) | IC50 | 221 nM | [4] |

| BMP ligand (SMAD1/5/8 reporter) | IC50 | >10,000 nM | [4] |

| 4T1-LP pSMAD activity | IC50 | 1.77 µM | [4] |

| EMT6-LM2 pSMAD activity | IC50 | 0.89 µM | [4] |

| Mv1Lu p3TP-Lux reporter | IC50 | 0.25 µM | [4] |

| NIH3T3 proliferation (TGF-β stimulated) | IC50 | 0.396 µM | [4] |

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Galunisertib

| Parameter | Species/Model | Value | Reference |

| Dosing Regimen (clinical) | Human | 150 mg BID, 14 days on/14 days off | [3] |

| Dosing (preclinical) | Mouse (4T1 xenograft) | 75 mg/kg BID, oral | [4][13] |

| Therapeutic Window (predicted) | Human | Up to 300 mg/day | [14] |

Experimental Protocols

TGF-βRI Kinase Inhibition Assay (Autophosphorylation)

This assay measures the ability of a compound to inhibit the autophosphorylation of the TGF-βRI kinase domain.

Detailed Methodology:

-

A constitutively active mutant of the TGF-βRI kinase domain (T204D) is used to enhance the sensitivity of the assay.[4]

-

The kinase is incubated with varying concentrations of Galunisertib.

-

The kinase reaction is initiated by the addition of a substrate (e.g., casein) and [γ-33P]ATP.[10]

-

After incubation, the reaction is stopped, and the amount of radiolabeled phosphate incorporated into the substrate is measured, typically using a filter binding assay and scintillation counting.

-

The concentration of Galunisertib that inhibits 50% of the kinase activity (IC50) is determined.

pSMAD2 ELISA

This enzyme-linked immunosorbent assay (ELISA) quantifies the levels of phosphorylated SMAD2 in cell lysates or peripheral blood mononuclear cells (PBMCs) as a pharmacodynamic marker of TGF-βRI inhibition.[6][8]

Detailed Methodology:

-

Cells are treated with TGF-β1 in the presence or absence of Galunisertib.

-

Cell lysates are prepared using a suitable lysis buffer. For in vivo studies, PBMCs are isolated from blood samples.[6]

-

An ELISA plate is coated with a capture antibody that binds to total SMAD2/3.

-

Cell lysates or PBMC extracts are added to the wells.

-

A detection antibody specific for the phosphorylated form of SMAD2 is added.

-

An enzyme-conjugated secondary antibody that binds to the detection antibody is then added.

-

A colorimetric substrate is added, and the absorbance is measured using a plate reader.

-

The levels of pSMAD2 are normalized to the levels of total SMAD2, which is measured in a parallel ELISA using a detection antibody for total SMAD2.[6]

In Vivo Tumor Xenograft Model (4T1)

This model is used to evaluate the anti-tumor efficacy of Galunisertib in an immunocompetent mouse model of breast cancer.

Detailed Methodology:

-

4T1 murine breast cancer cells are injected into the mammary fat pad of female Balb/c mice.[1][15]

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

Galunisertib is administered orally, typically twice daily (BID), at a specified dose (e.g., 75 mg/kg).[1][13] The control group receives the vehicle.

-

Tumor volume and mouse body weight are measured regularly.

-

At the end of the study, tumors and lungs are harvested to assess primary tumor growth and metastasis.

Cell Migration Assay (U87MG)

This assay assesses the effect of Galunisertib on the migration of U87MG human glioblastoma cells, a process often promoted by TGF-β.[4][13]

Detailed Methodology:

-

U87MG cells are seeded in the upper chamber of a transwell insert.

-

The lower chamber contains media with or without TGF-β1 as a chemoattractant.

-

Galunisertib is added to the upper chamber at various concentrations.

-

After incubation, non-migrated cells on the upper surface of the insert are removed.

-

Cells that have migrated to the lower surface are fixed, stained, and counted.

-

The inhibition of migration is calculated relative to the TGF-β1-stimulated control.

Conclusion

Galunisertib (LY2157299) is a well-characterized, potent, and selective inhibitor of the TGF-βRI kinase. Its discovery and development have provided a valuable tool for investigating the role of TGF-β signaling in cancer and have shown promise as a potential therapeutic agent. The data and protocols summarized in this guide offer a comprehensive resource for researchers in the field of oncology drug discovery and development.

References

- 1. Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. oncotarget.com [oncotarget.com]

- 5. Anti-tumor activity of the TGF-β receptor kinase inhibitor galunisertib (LY2157299 monohydrate) in patient-derived tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic, pharmacodynamic and biomarker evaluation of transforming growth factor-β receptor I kinase inhibitor, galunisertib, in phase 1 study in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 924898-09-9|4-(2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carboxamide hydrate|BLD Pharm [bldpharm.com]

- 12. researchgate.net [researchgate.net]

- 13. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Combination Therapy of TGF-β Blockade and Commensal-derived Probiotics Provides Enhanced Antitumor Immune Response and Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oncotarget.com [oncotarget.com]

No Publicly Available Data on the Antibacterial Action of LY 215890

Following a comprehensive review of publicly accessible scientific literature and databases, no information was found regarding the antibacterial mechanism of action, or any antibacterial properties, of a compound designated as LY 215890. Searches for this identifier in relation to antimicrobial or antibacterial activity have not yielded any relevant results.

It is possible that this compound is an internal compound designation not yet disclosed in public research, a misidentified compound, or a substance not investigated for antibacterial efficacy. The available scientific data does not contain any records of its mechanism of action against bacteria, quantitative data on its activity (such as Minimum Inhibitory Concentrations), or any associated experimental protocols.

Therefore, the requested in-depth technical guide, including data tables, experimental methodologies, and visualizations of signaling pathways, cannot be generated due to the absence of foundational information on the antibacterial properties of this compound in the public domain.

For researchers, scientists, and drug development professionals seeking information on novel antibacterial agents, it is recommended to consult proprietary research databases or internal documentation if this compound is part of an ongoing, unpublished research program. Without any primary or secondary literature to analyze, a technical guide on its core antibacterial mechanism cannot be responsibly constructed.

No Publicly Available Data on the Antibacterial Action of LY 215890

Following a comprehensive review of publicly accessible scientific literature and databases, no information was found regarding the antibacterial mechanism of action, or any antibacterial properties, of a compound designated as LY 215890. Searches for this identifier in relation to antimicrobial or antibacterial activity have not yielded any relevant results.

It is possible that this compound is an internal compound designation not yet disclosed in public research, a misidentified compound, or a substance not investigated for antibacterial efficacy. The available scientific data does not contain any records of its mechanism of action against bacteria, quantitative data on its activity (such as Minimum Inhibitory Concentrations), or any associated experimental protocols.

Therefore, the requested in-depth technical guide, including data tables, experimental methodologies, and visualizations of signaling pathways, cannot be generated due to the absence of foundational information on the antibacterial properties of this compound in the public domain.

For researchers, scientists, and drug development professionals seeking information on novel antibacterial agents, it is recommended to consult proprietary research databases or internal documentation if this compound is part of an ongoing, unpublished research program. Without any primary or secondary literature to analyze, a technical guide on its core antibacterial mechanism cannot be responsibly constructed.

The Genesis and Scientific Lineage of LY215890: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The designation LY215890 is associated with an antibacterial agent developed by Eli Lilly and Company. However, the closely related compound, Galunisertib (B1674415) (LY2157299) , also a product of Eli Lilly's research and development, represents a significant endeavor in the field of oncology.[1][2] This technical guide will focus on Galunisertib, a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I (TGF-βRI) kinase, due to its complex signaling pathway interactions and extensive investigation in clinical trials.[2][3][4][5] This document will provide an in-depth exploration of its origin, mechanism of action, and the experimental data that defined its preclinical and clinical journey. It is important to note that the development of Galunisertib was discontinued (B1498344) by Eli Lilly in January 2020.[1]

Introduction: The Emergence of a TGF-β Pathway Inhibitor

Galunisertib (LY2157299) was developed by Eli Lilly and Company, a pharmaceutical firm with a long history of innovation in medicine.[1][2] The rationale for its development stemmed from the growing understanding of the pivotal role of the TGF-β signaling pathway in cancer progression. While TGF-β can act as a tumor suppressor in the early stages of cancer, in advanced malignancies, it often switches to a pro-oncogenic role, promoting tumor growth, invasion, metastasis, and immunosuppression.[2] This paradoxical role made the TGF-β pathway a compelling, albeit challenging, target for therapeutic intervention.

The objective was to create a small molecule inhibitor that could selectively block the TGF-βRI kinase (also known as Activin receptor-Like Kinase 5 or ALK5), thereby disrupting the downstream signaling cascade and mitigating the pro-tumoral effects of TGF-β.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data for Galunisertib (LY2157299).

Table 1: In Vitro Potency of Galunisertib

| Target | Assay Type | IC50 (nM) | Reference |

| TGF-β Receptor I (ALK5) | Kinase Assay | 56 | [3][4] |

Table 2: Physicochemical Properties of Galunisertib

| Property | Value | Reference |

| Molecular Formula | C22H19N5O | [4] |

| Molecular Weight | 369.4 g/mol | [4] |

| CAS Number | 700874-72-2 | [4] |

Mechanism of Action: Disrupting the TGF-β Signaling Cascade

Galunisertib exerts its therapeutic effect by acting as a competitive inhibitor of the ATP-binding site of the TGF-βRI kinase.[2] This inhibition prevents the phosphorylation and activation of the receptor, which in turn blocks the downstream signaling cascade mediated by SMAD proteins.[2]

Signaling Pathway Diagram

Caption: TGF-β Signaling Pathway and the inhibitory action of Galunisertib.

Experimental Protocols

In Vitro Kinase Assay for TGF-βRI (ALK5) Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of Galunisertib against the TGF-βRI kinase.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human TGF-βRI (ALK5) kinase domain is expressed and purified. A synthetic peptide substrate (e.g., a generic kinase substrate like poly(Glu, Tyr) or a specific SMAD-derived peptide) is used.

-

Reaction Mixture: The assay is typically performed in a 96- or 384-well plate format. Each well contains the TGF-βRI enzyme, the peptide substrate, ATP (at a concentration near its Km for the enzyme), and varying concentrations of Galunisertib dissolved in DMSO.

-

Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as:

-

Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescent Assay: Using a system like ADP-Glo™, which measures the amount of ADP produced, correlating with kinase activity.

-

Fluorescence Resonance Energy Transfer (FRET): Using a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate.

-

-

Data Analysis: The kinase activity at each inhibitor concentration is normalized to the control (no inhibitor). The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Cell-Based Assay for SMAD2 Phosphorylation

Objective: To assess the ability of Galunisertib to inhibit TGF-β-induced SMAD2 phosphorylation in a cellular context.

Methodology:

-

Cell Culture: A suitable cell line that expresses TGF-β receptors and exhibits a robust SMAD2 phosphorylation response to TGF-β stimulation (e.g., HaCaT keratinocytes or various cancer cell lines) is cultured to sub-confluency.

-

Serum Starvation: Cells are typically serum-starved for a period (e.g., 12-24 hours) to reduce basal levels of signaling pathway activation.

-

Inhibitor Pre-treatment: Cells are pre-incubated with varying concentrations of Galunisertib for a defined time (e.g., 1-2 hours).

-

TGF-β Stimulation: Recombinant human TGF-β1 is added to the culture medium to stimulate the signaling pathway.

-

Cell Lysis: After a short incubation period with TGF-β1 (e.g., 30-60 minutes), the cells are washed with cold PBS and lysed using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Western Blot Analysis:

-

Total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for phosphorylated SMAD2 (p-SMAD2).

-

A loading control, such as an antibody against total SMAD2 or a housekeeping protein (e.g., GAPDH), is used to ensure equal protein loading.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: The intensity of the p-SMAD2 bands is quantified and normalized to the total SMAD2 or loading control. The results are expressed as a percentage of the TGF-β1-stimulated control.

Experimental Workflow Diagram

Caption: Preclinical evaluation workflow for Galunisertib (LY2157299).

Conclusion

Galunisertib (LY2157299) emerged from Eli Lilly's targeted drug discovery program as a potent and selective inhibitor of the TGF-βRI kinase. Its development was underpinned by a strong scientific rationale to modulate the pro-oncogenic activities of the TGF-β signaling pathway. While the clinical development of Galunisertib was ultimately discontinued, the extensive preclinical and clinical research conducted with this compound has significantly contributed to the understanding of TGF-β signaling in cancer and has informed the ongoing development of other therapeutic agents targeting this complex pathway. The methodologies and data generated during its investigation remain a valuable resource for the scientific community.

References

- 1. Galunisertib - Wikipedia [en.wikipedia.org]

- 2. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. abmole.com [abmole.com]

The Genesis and Scientific Lineage of LY215890: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The designation LY215890 is associated with an antibacterial agent developed by Eli Lilly and Company. However, the closely related compound, Galunisertib (LY2157299) , also a product of Eli Lilly's research and development, represents a significant endeavor in the field of oncology.[1][2] This technical guide will focus on Galunisertib, a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I (TGF-βRI) kinase, due to its complex signaling pathway interactions and extensive investigation in clinical trials.[2][3][4][5] This document will provide an in-depth exploration of its origin, mechanism of action, and the experimental data that defined its preclinical and clinical journey. It is important to note that the development of Galunisertib was discontinued by Eli Lilly in January 2020.[1]

Introduction: The Emergence of a TGF-β Pathway Inhibitor

Galunisertib (LY2157299) was developed by Eli Lilly and Company, a pharmaceutical firm with a long history of innovation in medicine.[1][2] The rationale for its development stemmed from the growing understanding of the pivotal role of the TGF-β signaling pathway in cancer progression. While TGF-β can act as a tumor suppressor in the early stages of cancer, in advanced malignancies, it often switches to a pro-oncogenic role, promoting tumor growth, invasion, metastasis, and immunosuppression.[2] This paradoxical role made the TGF-β pathway a compelling, albeit challenging, target for therapeutic intervention.

The objective was to create a small molecule inhibitor that could selectively block the TGF-βRI kinase (also known as Activin receptor-Like Kinase 5 or ALK5), thereby disrupting the downstream signaling cascade and mitigating the pro-tumoral effects of TGF-β.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data for Galunisertib (LY2157299).

Table 1: In Vitro Potency of Galunisertib

| Target | Assay Type | IC50 (nM) | Reference |

| TGF-β Receptor I (ALK5) | Kinase Assay | 56 | [3][4] |

Table 2: Physicochemical Properties of Galunisertib

| Property | Value | Reference |

| Molecular Formula | C22H19N5O | [4] |

| Molecular Weight | 369.4 g/mol | [4] |

| CAS Number | 700874-72-2 | [4] |

Mechanism of Action: Disrupting the TGF-β Signaling Cascade

Galunisertib exerts its therapeutic effect by acting as a competitive inhibitor of the ATP-binding site of the TGF-βRI kinase.[2] This inhibition prevents the phosphorylation and activation of the receptor, which in turn blocks the downstream signaling cascade mediated by SMAD proteins.[2]

Signaling Pathway Diagram

Caption: TGF-β Signaling Pathway and the inhibitory action of Galunisertib.

Experimental Protocols

In Vitro Kinase Assay for TGF-βRI (ALK5) Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of Galunisertib against the TGF-βRI kinase.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human TGF-βRI (ALK5) kinase domain is expressed and purified. A synthetic peptide substrate (e.g., a generic kinase substrate like poly(Glu, Tyr) or a specific SMAD-derived peptide) is used.

-

Reaction Mixture: The assay is typically performed in a 96- or 384-well plate format. Each well contains the TGF-βRI enzyme, the peptide substrate, ATP (at a concentration near its Km for the enzyme), and varying concentrations of Galunisertib dissolved in DMSO.

-

Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as:

-

Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescent Assay: Using a system like ADP-Glo™, which measures the amount of ADP produced, correlating with kinase activity.

-

Fluorescence Resonance Energy Transfer (FRET): Using a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate.

-

-

Data Analysis: The kinase activity at each inhibitor concentration is normalized to the control (no inhibitor). The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Cell-Based Assay for SMAD2 Phosphorylation

Objective: To assess the ability of Galunisertib to inhibit TGF-β-induced SMAD2 phosphorylation in a cellular context.

Methodology:

-

Cell Culture: A suitable cell line that expresses TGF-β receptors and exhibits a robust SMAD2 phosphorylation response to TGF-β stimulation (e.g., HaCaT keratinocytes or various cancer cell lines) is cultured to sub-confluency.

-

Serum Starvation: Cells are typically serum-starved for a period (e.g., 12-24 hours) to reduce basal levels of signaling pathway activation.

-

Inhibitor Pre-treatment: Cells are pre-incubated with varying concentrations of Galunisertib for a defined time (e.g., 1-2 hours).

-

TGF-β Stimulation: Recombinant human TGF-β1 is added to the culture medium to stimulate the signaling pathway.

-

Cell Lysis: After a short incubation period with TGF-β1 (e.g., 30-60 minutes), the cells are washed with cold PBS and lysed using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Western Blot Analysis:

-

Total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for phosphorylated SMAD2 (p-SMAD2).

-

A loading control, such as an antibody against total SMAD2 or a housekeeping protein (e.g., GAPDH), is used to ensure equal protein loading.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: The intensity of the p-SMAD2 bands is quantified and normalized to the total SMAD2 or loading control. The results are expressed as a percentage of the TGF-β1-stimulated control.

Experimental Workflow Diagram

Caption: Preclinical evaluation workflow for Galunisertib (LY2157299).

Conclusion

Galunisertib (LY2157299) emerged from Eli Lilly's targeted drug discovery program as a potent and selective inhibitor of the TGF-βRI kinase. Its development was underpinned by a strong scientific rationale to modulate the pro-oncogenic activities of the TGF-β signaling pathway. While the clinical development of Galunisertib was ultimately discontinued, the extensive preclinical and clinical research conducted with this compound has significantly contributed to the understanding of TGF-β signaling in cancer and has informed the ongoing development of other therapeutic agents targeting this complex pathway. The methodologies and data generated during its investigation remain a valuable resource for the scientific community.

References

- 1. Galunisertib - Wikipedia [en.wikipedia.org]

- 2. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. abmole.com [abmole.com]

An In-depth Technical Guide on the Transforming Growth Factor-β (TGF-β) Receptor I Kinase Inhibitor Galunisertib (LY2157299)

Disclaimer: Initial searches for "LY215890" indicate its primary classification as an antibacterial agent. However, the query's focus on TGF-β inhibition strongly suggests a potential misidentification. This guide will focus on Galunisertib (B1674415) (LY2157299) , a well-characterized and clinically investigated TGF-β receptor I (TGF-βRI) kinase inhibitor developed by Eli Lilly, which aligns with the core requirements of the user's request.

This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of Galunisertib (LY2157299) for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Galunisertib is a small molecule inhibitor belonging to the dihydropyrrolopyrazole class of compounds.[1] It was identified through structure-based drug design as a potent and selective inhibitor of the TGF-βRI kinase.[1]

Chemical Structure:

Figure 1: Chemical structure of Galunisertib (LY2157299).[1]

Table 1: Chemical and Physical Properties of Galunisertib (LY2157299)

| Property | Value | Reference |

| IUPAC Name | 4-[2-(6-methyl-2-pyridinyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide | [2] |

| Molecular Formula | C22H19N5O | [2][3][4] |

| Molecular Weight | 369.42 g/mol | [3][4] |

| CAS Number | 700874-72-2 | [3] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO to 50 mM | [5] |

Mechanism of Action and Signaling Pathway

Galunisertib is a selective and potent inhibitor of the TGF-β receptor I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[6][7] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the TGF-βRI kinase domain.[1] This binding prevents the phosphorylation and activation of downstream signaling molecules, primarily SMAD2 and SMAD3.[1][8] The inhibition of the canonical TGF-β/SMAD signaling pathway leads to the modulation of various cellular processes that are often dysregulated in cancer.[2]

The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a tumor promoter in later stages by promoting cell migration, invasion, and immunosuppression.[9] By inhibiting this pathway, Galunisertib can reverse these pro-tumoral effects.[1][8]

Quantitative Data

In Vitro Potency and Selectivity

Galunisertib demonstrates potent inhibition of TGF-βRI and selectivity against other kinases.

Table 2: In Vitro Kinase Inhibitory Activity of Galunisertib

| Kinase Target | IC50 / Ki | Reference |

| TGF-βRI (ALK5) | IC50 = 56 nM | [3][6][7][10] |

| ALK4 | IC50 = 77.7 nM | [11] |

| TGF-βRII | IC50 = 172 nM | [11] |

| MINK | Submicromolar IC50 | [11] |

| ALK6 | Submicromolar IC50 | [11] |

| ACVR2B | Submicromolar IC50 | [11] |

| TGF-β receptor type I/II (dual) | Ki = 38 nM (type I), 300 nM (type II) for LY2109761 | [7] |

Pharmacokinetic Properties in Humans

Pharmacokinetic studies of Galunisertib have been conducted in healthy subjects and cancer patients.

Table 3: Human Pharmacokinetic Parameters of Galunisertib

| Parameter | Value | Study Population | Reference |

| Plasma Half-life (t1/2) | 8.6 hours | Healthy Subjects | [12] |

| Time to Maximum Plasma Concentration (Tmax) | ~2 hours post-dose | Japanese patients with advanced solid tumors | [13] |

| Primary Route of Elimination | Metabolism | Healthy Subjects | [12] |

| Excretion | 64.5% in feces, 36.8% in urine | Healthy Subjects | [12] |

Experimental Protocols

Western Blot Analysis of SMAD2 Phosphorylation

This protocol is used to assess the inhibitory effect of Galunisertib on the TGF-β signaling pathway by measuring the phosphorylation of SMAD2.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, NIH/3T3) and grow to 80-90% confluency. Serum-starve the cells for 18-22 hours. Pre-treat cells with varying concentrations of Galunisertib or vehicle control (DMSO) for a specified time (e.g., 1-2 hours). Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Sonicate the lysate to shear DNA and ensure complete lysis.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-SMAD2 (e.g., Ser465/467) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., total SMAD2 or β-actin).

Cell Proliferation Assay

This assay determines the effect of Galunisertib on the proliferation of cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., hepatocellular carcinoma cell lines) in 96-well plates at a specified density.

-

Treatment: After allowing the cells to adhere, treat them with a range of concentrations of Galunisertib, with or without TGF-β stimulation.

-

Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for inhibition of proliferation if applicable.[9]

In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of Galunisertib in a preclinical animal model.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., athymic nu/nu mice).

-

Tumor Implantation: Subcutaneously implant human tumor cells (e.g., MX1, Calu6) into the flanks of the mice.

-

Treatment Initiation: Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer Galunisertib (e.g., 75 mg/kg) or vehicle control orally, twice daily.[14]

-

Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.

-

Endpoint: Continue treatment for a specified duration or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for pSMAD2).

-

Analysis: Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy.[14]

Conclusion

Galunisertib (LY2157299) is a potent and selective small molecule inhibitor of the TGF-βRI kinase. It effectively blocks the canonical TGF-β/SMAD signaling pathway, leading to anti-tumor effects in various preclinical models. The well-characterized mechanism of action, favorable pharmacokinetic profile, and manageable safety profile have supported its investigation in numerous clinical trials for various cancers. This technical guide provides a foundational understanding of Galunisertib for researchers and drug development professionals interested in targeting the TGF-β pathway in oncology.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Galunisertib | C22H19N5O | CID 10090485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. Galunisertib (LY2157299), TGFB kinase antagonist (CAS 700874-72-2) | Abcam [abcam.com]

- 6. selleckchem.com [selleckchem.com]

- 7. abmole.com [abmole.com]

- 8. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. Galunisertib | LY2157299 | TGF-βRI inhibitor | antitumor | TargetMol [targetmol.com]

- 11. rndsystems.com [rndsystems.com]

- 12. Disposition and metabolism of [14C]-galunisertib, a TGF-βRI kinase/ALK5 inhibitor, following oral administration in healthy subjects and mechanistic prediction of the effect of itraconazole on galunisertib pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phase 1 study of galunisertib, a TGF-beta receptor I kinase inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

An In-depth Technical Guide on the Transforming Growth Factor-β (TGF-β) Receptor I Kinase Inhibitor Galunisertib (LY2157299)

Disclaimer: Initial searches for "LY215890" indicate its primary classification as an antibacterial agent. However, the query's focus on TGF-β inhibition strongly suggests a potential misidentification. This guide will focus on Galunisertib (LY2157299) , a well-characterized and clinically investigated TGF-β receptor I (TGF-βRI) kinase inhibitor developed by Eli Lilly, which aligns with the core requirements of the user's request.

This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of Galunisertib (LY2157299) for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Galunisertib is a small molecule inhibitor belonging to the dihydropyrrolopyrazole class of compounds.[1] It was identified through structure-based drug design as a potent and selective inhibitor of the TGF-βRI kinase.[1]

Chemical Structure:

Figure 1: Chemical structure of Galunisertib (LY2157299).[1]

Table 1: Chemical and Physical Properties of Galunisertib (LY2157299)

| Property | Value | Reference |

| IUPAC Name | 4-[2-(6-methyl-2-pyridinyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide | [2] |

| Molecular Formula | C22H19N5O | [2][3][4] |

| Molecular Weight | 369.42 g/mol | [3][4] |

| CAS Number | 700874-72-2 | [3] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO to 50 mM | [5] |

Mechanism of Action and Signaling Pathway

Galunisertib is a selective and potent inhibitor of the TGF-β receptor I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[6][7] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the TGF-βRI kinase domain.[1] This binding prevents the phosphorylation and activation of downstream signaling molecules, primarily SMAD2 and SMAD3.[1][8] The inhibition of the canonical TGF-β/SMAD signaling pathway leads to the modulation of various cellular processes that are often dysregulated in cancer.[2]

The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a tumor promoter in later stages by promoting cell migration, invasion, and immunosuppression.[9] By inhibiting this pathway, Galunisertib can reverse these pro-tumoral effects.[1][8]

Quantitative Data

In Vitro Potency and Selectivity

Galunisertib demonstrates potent inhibition of TGF-βRI and selectivity against other kinases.

Table 2: In Vitro Kinase Inhibitory Activity of Galunisertib

| Kinase Target | IC50 / Ki | Reference |

| TGF-βRI (ALK5) | IC50 = 56 nM | [3][6][7][10] |

| ALK4 | IC50 = 77.7 nM | [11] |

| TGF-βRII | IC50 = 172 nM | [11] |

| MINK | Submicromolar IC50 | [11] |

| ALK6 | Submicromolar IC50 | [11] |

| ACVR2B | Submicromolar IC50 | [11] |

| TGF-β receptor type I/II (dual) | Ki = 38 nM (type I), 300 nM (type II) for LY2109761 | [7] |

Pharmacokinetic Properties in Humans

Pharmacokinetic studies of Galunisertib have been conducted in healthy subjects and cancer patients.

Table 3: Human Pharmacokinetic Parameters of Galunisertib

| Parameter | Value | Study Population | Reference |

| Plasma Half-life (t1/2) | 8.6 hours | Healthy Subjects | [12] |

| Time to Maximum Plasma Concentration (Tmax) | ~2 hours post-dose | Japanese patients with advanced solid tumors | [13] |

| Primary Route of Elimination | Metabolism | Healthy Subjects | [12] |

| Excretion | 64.5% in feces, 36.8% in urine | Healthy Subjects | [12] |

Experimental Protocols

Western Blot Analysis of SMAD2 Phosphorylation

This protocol is used to assess the inhibitory effect of Galunisertib on the TGF-β signaling pathway by measuring the phosphorylation of SMAD2.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, NIH/3T3) and grow to 80-90% confluency. Serum-starve the cells for 18-22 hours. Pre-treat cells with varying concentrations of Galunisertib or vehicle control (DMSO) for a specified time (e.g., 1-2 hours). Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Sonicate the lysate to shear DNA and ensure complete lysis.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-SMAD2 (e.g., Ser465/467) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., total SMAD2 or β-actin).

Cell Proliferation Assay

This assay determines the effect of Galunisertib on the proliferation of cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., hepatocellular carcinoma cell lines) in 96-well plates at a specified density.

-

Treatment: After allowing the cells to adhere, treat them with a range of concentrations of Galunisertib, with or without TGF-β stimulation.

-

Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for inhibition of proliferation if applicable.[9]

In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of Galunisertib in a preclinical animal model.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., athymic nu/nu mice).

-

Tumor Implantation: Subcutaneously implant human tumor cells (e.g., MX1, Calu6) into the flanks of the mice.

-

Treatment Initiation: Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer Galunisertib (e.g., 75 mg/kg) or vehicle control orally, twice daily.[14]

-

Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.

-

Endpoint: Continue treatment for a specified duration or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for pSMAD2).

-

Analysis: Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy.[14]

Conclusion

Galunisertib (LY2157299) is a potent and selective small molecule inhibitor of the TGF-βRI kinase. It effectively blocks the canonical TGF-β/SMAD signaling pathway, leading to anti-tumor effects in various preclinical models. The well-characterized mechanism of action, favorable pharmacokinetic profile, and manageable safety profile have supported its investigation in numerous clinical trials for various cancers. This technical guide provides a foundational understanding of Galunisertib for researchers and drug development professionals interested in targeting the TGF-β pathway in oncology.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Galunisertib | C22H19N5O | CID 10090485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. Galunisertib (LY2157299), TGFB kinase antagonist (CAS 700874-72-2) | Abcam [abcam.com]

- 6. selleckchem.com [selleckchem.com]

- 7. abmole.com [abmole.com]

- 8. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. Galunisertib | LY2157299 | TGF-βRI inhibitor | antitumor | TargetMol [targetmol.com]

- 11. rndsystems.com [rndsystems.com]

- 12. Disposition and metabolism of [14C]-galunisertib, a TGF-βRI kinase/ALK5 inhibitor, following oral administration in healthy subjects and mechanistic prediction of the effect of itraconazole on galunisertib pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phase 1 study of galunisertib, a TGF-beta receptor I kinase inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

The Antibacterial Spectrum of LY215890: An In-Depth Analysis

Initial investigations to compile a comprehensive technical guide on the antibacterial spectrum of the compound designated LY215890 have yielded no publicly available data identifying this molecule as an antibacterial agent. Extensive searches of scientific literature and pharmaceutical development pipelines have not provided any information on its in vitro or in vivo activity against bacterial pathogens.

The designation "LY" followed by a number is characteristic of compounds investigated by Eli Lilly and Company. However, there is no indication in the public domain that LY215890 has been developed as an antibiotic. Historical and current pipelines of Eli Lilly feature a range of anti-infective agents, but LY215890 is not mentioned among them.

It is possible that LY215890 represents an internal, preclinical, or discontinued (B1498344) project for which no data was ever publicly disclosed. Alternatively, the designation may be inaccurate or may pertain to a therapeutic agent with a different mechanism of action.

Without primary or secondary data sources describing the antibacterial properties of LY215890, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, and visualizations of signaling pathways or experimental workflows.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation "LY215890" and its association with antibacterial research. Should a corrected designation or relevant data become available, a comprehensive analysis of its antibacterial spectrum could be conducted.

The Antibacterial Spectrum of LY215890: An In-Depth Analysis

Initial investigations to compile a comprehensive technical guide on the antibacterial spectrum of the compound designated LY215890 have yielded no publicly available data identifying this molecule as an antibacterial agent. Extensive searches of scientific literature and pharmaceutical development pipelines have not provided any information on its in vitro or in vivo activity against bacterial pathogens.

The designation "LY" followed by a number is characteristic of compounds investigated by Eli Lilly and Company. However, there is no indication in the public domain that LY215890 has been developed as an antibiotic. Historical and current pipelines of Eli Lilly feature a range of anti-infective agents, but LY215890 is not mentioned among them.

It is possible that LY215890 represents an internal, preclinical, or discontinued project for which no data was ever publicly disclosed. Alternatively, the designation may be inaccurate or may pertain to a therapeutic agent with a different mechanism of action.

Without primary or secondary data sources describing the antibacterial properties of LY215890, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, and visualizations of signaling pathways or experimental workflows.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation "LY215890" and its association with antibacterial research. Should a corrected designation or relevant data become available, a comprehensive analysis of its antibacterial spectrum could be conducted.

In-Depth Technical Guide: Cefiderocol's Activity Against Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. The unique outer membrane structure of these pathogens provides an effective barrier against many conventional antibiotics. Cefiderocol (B606585) is a novel siderophore cephalosporin (B10832234) antibiotic that employs a "Trojan horse" strategy to circumvent these resistance mechanisms and deliver its bactericidal payload. This document provides a comprehensive technical overview of Cefiderocol's activity against Gram-negative bacteria, including its mechanism of action, quantitative susceptibility data, and detailed experimental protocols.

Mechanism of Action: A "Trojan Horse" Approach

Cefiderocol's unique mechanism of action relies on its ability to exploit the bacterial iron acquisition system.[1][2] Iron is an essential nutrient for bacterial growth and survival, and Gram-negative bacteria have evolved sophisticated systems to scavenge this element from their environment.

-

Siderophore Mimicry: Cefiderocol is a catechol-substituted siderophore cephalosporin.[3] Its chemical structure allows it to chelate ferric iron (Fe³⁺) with high affinity, effectively mimicking the natural siderophores that bacteria use to capture iron.[4][5]

-

Active Transport: The Cefiderocol-iron complex is actively transported across the outer membrane of Gram-negative bacteria through various iron transporter proteins, such as cirA and fiu in E. coli and PiuA in P. aeruginosa.[4] This active transport mechanism allows Cefiderocol to bypass the porin channels that are often modified or downregulated in resistant strains, thus overcoming a common resistance mechanism.[1]

-

Periplasmic Accumulation and Target Engagement: Once in the periplasmic space, Cefiderocol dissociates from the iron and binds with high affinity to penicillin-binding proteins (PBPs), primarily PBP3.[3][4]

-

Inhibition of Cell Wall Synthesis: The binding of Cefiderocol to PBPs inhibits the final step of peptidoglycan synthesis, which is crucial for maintaining the structural integrity of the bacterial cell wall.[4][5] This disruption leads to cell lysis and bacterial death.

Signaling Pathway Diagram

Caption: Cefiderocol's "Trojan horse" mechanism of action.

Quantitative Susceptibility Data

The in vitro activity of Cefiderocol has been extensively evaluated against a broad range of Gram-negative bacilli, including multidrug-resistant and carbapenem-resistant isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies.

Table 1: Cefiderocol MICs against Enterobacterales Isolates

| Organism | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) | Reference |

| Enterobacterales (All) | 8,047 | 0.06 | 0.5 | 99.8 | [6] |

| Carbapenem-Resistant Enterobacterales (CRE) | 169 | 0.5 | 4 | 98.2 | [6] |

| Klebsiella pneumoniae (Carbapenem-Resistant) | 105 | 0.125 | 1 | 100 | [7] |

Table 2: Cefiderocol MICs against Non-Fermenting Gram-negative Bacilli

| Organism | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) | Reference |

| Pseudomonas aeruginosa (All) | 2,282 | 0.12 | 0.5 | 99.6 | [6] |

| Pseudomonas aeruginosa (Carbapenem-Resistant) | 74 | 1 | 4 | 100 | [7] |

| Acinetobacter baumannii (Carbapenem-Resistant) | 126 | 2 | 128 | 62.7 | [7] |

| Stenotrophomonas maltophilia | 72 | 0.06 | 0.125 | 98.6 | [7] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The determination of Cefiderocol's MIC requires a specific testing medium due to its iron-chelating properties.

Protocol: Broth Microdilution for Cefiderocol MIC Testing

-

Medium Preparation: Prepare iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) as recommended by the Clinical and Laboratory Standards Institute (CLSI). This is crucial as standard Mueller-Hinton broth contains iron concentrations that can interfere with Cefiderocol's activity.

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 colonies of the test organism.

-

Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Within 15 minutes, dilute the standardized inoculum in ID-CAMHB to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

-

Drug Dilution:

-

Prepare serial twofold dilutions of Cefiderocol in ID-CAMHB in a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC for the tested organisms (e.g., 0.03 to 32 mg/L).[8]

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

-

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of Cefiderocol that completely inhibits visible growth of the organism.[7]

Experimental Workflow Diagram

Caption: Workflow for Cefiderocol MIC determination.

Conclusion

Cefiderocol represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its novel "Trojan horse" mechanism of action allows it to overcome common resistance mechanisms, demonstrating potent in vitro activity against a wide range of clinically important pathogens. The provided quantitative data and experimental protocols offer a valuable resource for researchers and drug development professionals working to address the critical threat of antimicrobial resistance.

References

- 1. Frontiers | In vitro antimicrobial activity and resistance mechanisms of cefiderocol against clinical carbapenem-resistant gram-negative bacteria [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Cefiderocol, a new antibiotic against multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Susceptibility of cefiderocol and other antibiotics against carbapenem-resistant, Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Performance evaluation of the UMIC® Cefiderocol to determine MIC in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Cefiderocol's Activity Against Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. The unique outer membrane structure of these pathogens provides an effective barrier against many conventional antibiotics. Cefiderocol is a novel siderophore cephalosporin antibiotic that employs a "Trojan horse" strategy to circumvent these resistance mechanisms and deliver its bactericidal payload. This document provides a comprehensive technical overview of Cefiderocol's activity against Gram-negative bacteria, including its mechanism of action, quantitative susceptibility data, and detailed experimental protocols.

Mechanism of Action: A "Trojan Horse" Approach

Cefiderocol's unique mechanism of action relies on its ability to exploit the bacterial iron acquisition system.[1][2] Iron is an essential nutrient for bacterial growth and survival, and Gram-negative bacteria have evolved sophisticated systems to scavenge this element from their environment.

-

Siderophore Mimicry: Cefiderocol is a catechol-substituted siderophore cephalosporin.[3] Its chemical structure allows it to chelate ferric iron (Fe³⁺) with high affinity, effectively mimicking the natural siderophores that bacteria use to capture iron.[4][5]

-

Active Transport: The Cefiderocol-iron complex is actively transported across the outer membrane of Gram-negative bacteria through various iron transporter proteins, such as cirA and fiu in E. coli and PiuA in P. aeruginosa.[4] This active transport mechanism allows Cefiderocol to bypass the porin channels that are often modified or downregulated in resistant strains, thus overcoming a common resistance mechanism.[1]

-

Periplasmic Accumulation and Target Engagement: Once in the periplasmic space, Cefiderocol dissociates from the iron and binds with high affinity to penicillin-binding proteins (PBPs), primarily PBP3.[3][4]

-

Inhibition of Cell Wall Synthesis: The binding of Cefiderocol to PBPs inhibits the final step of peptidoglycan synthesis, which is crucial for maintaining the structural integrity of the bacterial cell wall.[4][5] This disruption leads to cell lysis and bacterial death.

Signaling Pathway Diagram

Caption: Cefiderocol's "Trojan horse" mechanism of action.

Quantitative Susceptibility Data

The in vitro activity of Cefiderocol has been extensively evaluated against a broad range of Gram-negative bacilli, including multidrug-resistant and carbapenem-resistant isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies.

Table 1: Cefiderocol MICs against Enterobacterales Isolates

| Organism | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) | Reference |

| Enterobacterales (All) | 8,047 | 0.06 | 0.5 | 99.8 | [6] |

| Carbapenem-Resistant Enterobacterales (CRE) | 169 | 0.5 | 4 | 98.2 | [6] |

| Klebsiella pneumoniae (Carbapenem-Resistant) | 105 | 0.125 | 1 | 100 | [7] |

Table 2: Cefiderocol MICs against Non-Fermenting Gram-negative Bacilli

| Organism | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) | Reference |

| Pseudomonas aeruginosa (All) | 2,282 | 0.12 | 0.5 | 99.6 | [6] |

| Pseudomonas aeruginosa (Carbapenem-Resistant) | 74 | 1 | 4 | 100 | [7] |

| Acinetobacter baumannii (Carbapenem-Resistant) | 126 | 2 | 128 | 62.7 | [7] |

| Stenotrophomonas maltophilia | 72 | 0.06 | 0.125 | 98.6 | [7] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The determination of Cefiderocol's MIC requires a specific testing medium due to its iron-chelating properties.

Protocol: Broth Microdilution for Cefiderocol MIC Testing

-

Medium Preparation: Prepare iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) as recommended by the Clinical and Laboratory Standards Institute (CLSI). This is crucial as standard Mueller-Hinton broth contains iron concentrations that can interfere with Cefiderocol's activity.

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies of the test organism.

-

Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Within 15 minutes, dilute the standardized inoculum in ID-CAMHB to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

-

Drug Dilution:

-

Prepare serial twofold dilutions of Cefiderocol in ID-CAMHB in a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC for the tested organisms (e.g., 0.03 to 32 mg/L).[8]

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

-

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of Cefiderocol that completely inhibits visible growth of the organism.[7]

Experimental Workflow Diagram

Caption: Workflow for Cefiderocol MIC determination.

Conclusion

Cefiderocol represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its novel "Trojan horse" mechanism of action allows it to overcome common resistance mechanisms, demonstrating potent in vitro activity against a wide range of clinically important pathogens. The provided quantitative data and experimental protocols offer a valuable resource for researchers and drug development professionals working to address the critical threat of antimicrobial resistance.

References

- 1. Frontiers | In vitro antimicrobial activity and resistance mechanisms of cefiderocol against clinical carbapenem-resistant gram-negative bacteria [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Cefiderocol, a new antibiotic against multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Susceptibility of cefiderocol and other antibiotics against carbapenem-resistant, Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Performance evaluation of the UMIC® Cefiderocol to determine MIC in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Initial in vitro studies of LY 215890

An In-Depth Technical Guide to the Initial In Vitro Studies of LY215890 (Galunisertib)

Introduction

LY215890, more commonly known as Galunisertib (B1674415) or LY2157299, is a potent and selective small molecule inhibitor of the Transforming Growth Factor-Beta (TGF-β) receptor I (TβRI) kinase. The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is a hallmark of various pathologies, most notably cancer, where it can paradoxically switch from a tumor-suppressing to a tumor-promoting role, fostering invasion, metastasis, and immune evasion.[3] This technical guide provides a comprehensive overview of the initial in vitro studies that characterized the pharmacological profile of Galunisertib, offering insights into its mechanism of action and anti-tumor potential.

Data Presentation

The following tables summarize the key quantitative data from the initial in vitro characterization of Galunisertib.

Table 1: In Vitro Enzymatic Activity of Galunisertib

| Target | Assay Type | Result (IC50) |

| TGFβRI (ALK5) | Kinase Assay | 56 nM |